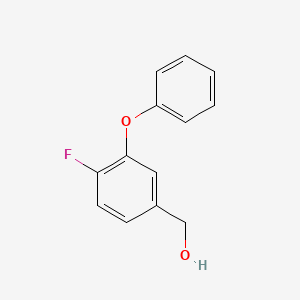

(4-Fluoro-3-phenoxyphenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-fluoro-3-phenoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO2/c14-12-7-6-10(9-15)8-13(12)16-11-4-2-1-3-5-11/h1-8,15H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFXDRIJUGWOQTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=CC(=C2)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20512099 | |

| Record name | (4-Fluoro-3-phenoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20512099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68359-53-5 | |

| Record name | (4-Fluoro-3-phenoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20512099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Fluoro 3 Phenoxyphenyl Methanol

Reduction of Aromatic Aldehyde Precursors

The reduction of the aldehyde functional group in 4-fluoro-3-phenoxybenzaldehyde (B1330021) to a primary alcohol is a straightforward and widely utilized synthetic step. The choice of reducing agent can be influenced by factors such as reaction scale, desired reaction time, and the presence of other functional groups.

Sodium Borohydride-Mediated Reductions

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly employed for the conversion of aldehydes and ketones to alcohols. rsc.orgresearchgate.net Its reaction with 4-fluoro-3-phenoxybenzaldehyde is typically carried out in an alcoholic solvent, such as ethanol (B145695).

A representative procedure involves dissolving 4-fluoro-3-phenoxybenzaldehyde in absolute ethanol under an inert atmosphere, such as argon. prepchem.com To this solution, sodium borohydride is added portion-wise with stirring. prepchem.com The reaction is generally conducted at room temperature for a period of 24 hours to ensure complete conversion. prepchem.com Upon completion, the reaction is quenched by the addition of a dilute acid, like 10% hydrochloric acid, to neutralize the excess borohydride and the resulting borate (B1201080) esters. prepchem.com The product, (4-fluoro-3-phenoxyphenyl)methanol, is then isolated through extraction with an organic solvent like diethyl ether, followed by washing, drying, and solvent evaporation. prepchem.com This method provides the target alcohol as a clear, colorless liquid in good yield. prepchem.com

Table 1: Sodium Borohydride-Mediated Reduction of 4-Fluoro-3-phenoxybenzaldehyde prepchem.com

| Parameter | Value |

| Starting Material | 4-fluoro-3-phenoxybenzaldehyde |

| Reagent | Sodium Borohydride |

| Solvent | Absolute Ethanol |

| Temperature | Room Temperature |

| Reaction Time | 24 hours |

| Work-up | Acidic (10% HCl) |

| Product | This compound |

Lithium Aluminum Hydride-Mediated Reductions

Lithium aluminum hydride (LiAlH₄) is a more powerful and less selective reducing agent compared to sodium borohydride. harvard.edu It readily reduces a wide range of functional groups, including aldehydes, ketones, esters, and carboxylic acids. harvard.edu

The reduction of 4-fluoro-3-phenoxybenzaldehyde with LiAlH₄ is typically performed in an anhydrous ethereal solvent, such as diethyl ether. In a typical setup, a solution of 4-fluoro-3-phenoxybenzaldehyde in diethyl ether is added dropwise to a stirred slurry of lithium aluminum hydride in the same solvent. prepchem.com The reaction is often exothermic and may require cooling to maintain control. After the addition is complete, the mixture is heated at reflux for a period to drive the reaction to completion. prepchem.com The work-up procedure for LiAlH₄ reductions requires careful, sequential addition of water, followed by an aqueous sodium hydroxide (B78521) solution, and then more water to quench the excess reagent and precipitate the aluminum salts. prepchem.com The resulting solid is then filtered off, and the this compound is obtained after concentration of the filtrate. prepchem.com

Table 2: Lithium Aluminum Hydride-Mediated Reduction of 4-Fluoro-3-phenoxybenzaldehyde prepchem.com

| Parameter | Value |

| Starting Material | 4-fluoro-3-phenoxybenzaldehyde |

| Reagent | Lithium Aluminum Hydride |

| Solvent | Diethyl Ether |

| Temperature | Reflux |

| Reaction Time | 1 hour |

| Work-up | Sequential addition of H₂O and NaOH(aq) |

| Product | This compound |

Chemo- and Regioselective Reduction Strategies

In the context of synthesizing derivatives of this compound that may contain other reducible functional groups, chemo- and regioselectivity become crucial. The choice of reducing agent and reaction conditions can allow for the selective reduction of the aldehyde group while leaving other functionalities intact.

For instance, sodium borohydride is generally preferred for the selective reduction of aldehydes in the presence of less reactive groups like esters or amides. orientjchem.org Modified borohydride reagents can offer even greater selectivity. The presence of the fluoro and phenoxy groups on the aromatic ring of 4-fluoro-3-phenoxybenzaldehyde does not typically interfere with the reduction of the aldehyde group by common hydride reagents. However, if other sensitive groups were present on the phenoxy ring, for example, a nitro or a cyano group, careful selection of the reducing agent would be necessary to avoid their reduction. rsc.orgresearchgate.net

Zinc-catalyzed reductions using reagents like pinacolborane (HBpin) have been shown to be highly chemoselective for the reduction of aldehydes, tolerating a wide range of functional groups including halides (fluoro, chloro, bromo, iodo), nitro groups, and amides. mdpi.comnih.gov Such methods could be applied to the reduction of 4-fluoro-3-phenoxybenzaldehyde or its more complex derivatives to achieve high selectivity.

Alternative Synthetic Routes to this compound

Approaches Involving Phenoxy Ether Formation

A key step in the synthesis of 4-fluoro-3-phenoxybenzaldehyde, and thus this compound, is the formation of the diaryl ether linkage. The Ullmann condensation is a classical and effective method for this purpose. wikipedia.orgorganic-chemistry.org This reaction typically involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542). wikipedia.org

In the context of synthesizing 4-fluoro-3-phenoxybenzaldehyde, this would involve the reaction of a 3-halo-4-fluorobenzaldehyde derivative with phenol in the presence of a copper catalyst and a base. mdpi.com The reactivity of the aryl halide follows the order I > Br > Cl. mdpi.com Modern modifications of the Ullmann reaction often utilize ligands to improve catalyst solubility and efficiency, allowing for milder reaction conditions. nih.gov

Strategies for Direct Functionalization of Halogenated Aromatic Substrates

Another approach to the precursor aldehyde involves the direct functionalization of a pre-formed 4-fluoro-3-phenoxy aromatic system. However, the direct formylation or hydroxymethylation of such a system at the desired position can be challenging due to regioselectivity issues.

A more common strategy involves the functionalization of a simpler halogenated aromatic substrate, followed by the introduction of the phenoxy group. For example, one could start with a dihalogenated benzene (B151609) derivative, selectively introduce the aldehyde or a precursor group, and then perform an Ullmann condensation to introduce the phenoxy group. The specific sequence of these steps would be crucial for achieving the desired substitution pattern.

Optimization of Reaction Conditions and Process Development

The efficient synthesis of this compound from its precursor, 4-fluoro-3-phenoxybenzaldehyde, hinges on the careful optimization of several key parameters. These include the choice of catalyst, the solvent system, and other reaction conditions that collectively influence the yield and purity of the final product.

Catalyst Evaluation and Selection

The reduction of the aldehyde group in 4-fluoro-3-phenoxybenzaldehyde to a primary alcohol is the central transformation in the synthesis of this compound. This is most commonly achieved through hydride reduction or catalytic hydrogenation.

Common hydride reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orgucalgary.ca LiAlH₄ is a significantly more potent reducing agent than NaBH₄, capable of reducing a wider range of functional groups. libretexts.org However, NaBH₄ is often preferred for the reduction of aldehydes and ketones due to its milder nature, higher chemoselectivity, and greater ease of handling. masterorganicchemistry.com For instance, NaBH₄ will selectively reduce aldehydes and ketones in the presence of less reactive groups like esters and amides. masterorganicchemistry.com

Catalytic hydrogenation offers an alternative route, employing transition metal catalysts such as palladium (Pd), platinum (Pt), and ruthenium (Ru). Ruthenium-based catalysts, for example, have demonstrated high activity in the reduction of carbonyl groups in aldehydes and ketones. researchgate.net Palladium catalysts are also widely used, though their selectivity towards the desired alcohol can be influenced by the support material and reaction conditions, with the potential for hydrodeoxygenation to form toluene (B28343) as a byproduct. The choice between hydride reduction and catalytic hydrogenation often depends on factors such as cost, desired selectivity, and scalability of the process.

Below is a comparative table of catalysts used for the reduction of aromatic aldehydes:

| Catalyst/Reducing Agent | Substrate | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| NaBH₄/Na₂C₂O₄ | Benzaldehyde | Water | Room Temp. | 1.5 h | 95 | numberanalytics.com |

| NaBH₄/NaNO₃ | Benzaldehyde | Water | Room Temp. | 0.5 h | 95 | acs.org |

| RuCl₃/Resin-Formate | p-Anisaldehyde | DMF | 80 | 8 h | 94 | lumenlearning.com |

| Pd/C | Benzaldehyde | - | 40 | - | High | researchgate.net |

Solvent Effects and Reaction Kinetics

The choice of solvent can significantly impact the rate and outcome of the synthesis of this compound. Protic solvents like ethanol and methanol (B129727) are commonly used for reductions with sodium borohydride. ugm.ac.id The solvent can play a role in stabilizing intermediates and can also act as a proton source during the work-up phase of the reaction. ucalgary.ca For instance, the reduction of 4-fluoro-3-phenoxybenzaldehyde has been successfully carried out using sodium borohydride in ethanol.

The polarity of the solvent can influence the reaction kinetics. vu.nl In some cases, solvent-free conditions, or the use of a minimal amount of a solvent, can accelerate the reaction and simplify purification. ugm.ac.id The use of ultrasound has also been shown to enhance the rate of aldehyde reductions with sodium borohydride, sometimes reducing the need for large volumes of solvent. ugm.ac.id

Kinetic studies of aldehyde reductions often follow pseudo-first-order kinetics when the reducing agent is used in large excess. rsc.orgnih.gov The rate of reaction can be influenced by the concentration of both the substrate and the reducing agent, as well as the temperature. For example, in the reduction of 4-nitrophenol (B140041) with NaBH₄, increasing the borohydride concentration or the reaction temperature can significantly improve the reaction rate, especially in mixed aqueous-alcohol solvent systems. nih.gov

The following table summarizes the effect of different solvents on the reduction of aromatic aldehydes:

| Reducing Agent | Substrate | Solvent | Reaction Time | Yield (%) | Reference |

| NaBH₄ | Benzaldehyde | THF (ultrasound) | 17 min | - | ugm.ac.id |

| NaBH₄ | p-Anisaldehyde | THF (ultrasound) | 94 min | - | ugm.ac.id |

| NaBH₄ | Benzaldehyde | Ethanol | - | - | ugm.ac.id |

| NaBH₄ | 2-Halocyclohexanones | Ethanol | 30 min | - | researchgate.netvu.nl |

Yield Enhancement and Purity Considerations

Maximizing the yield and ensuring the high purity of this compound are paramount for its industrial application. The yield of the reduction reaction can be optimized by carefully controlling parameters such as reaction temperature, reaction time, and the stoichiometry of the reagents. For instance, using an appropriate molar excess of the reducing agent can help drive the reaction to completion.

Purification of the final product is crucial to remove any unreacted starting material, byproducts, and residual reagents. Standard laboratory purification techniques include extraction, washing, drying, and solvent evaporation. For higher purity, chromatographic methods such as column chromatography, gas chromatography (GC), or high-performance liquid chromatography (HPLC) may be employed. The purity of the final product is typically verified using analytical techniques like GC or HPLC, and its structure is confirmed by spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. For example, a synthesis of 4-fluoro-3-phenoxybenzaldehyde reported a purity of over 98% as determined by GC. semanticscholar.org

Mechanistic Investigations of this compound Synthesis Reactions

The synthesis of this compound predominantly proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of 4-fluoro-3-phenoxybenzaldehyde. ucalgary.ca

The general mechanism for reduction by a metal hydride like NaBH₄ involves the following steps:

Nucleophilic Attack: The hydride ion, delivered from the borohydride complex, attacks the partially positive carbonyl carbon. This leads to the formation of a tetrahedral alkoxide intermediate. ucalgary.ca

Protonation: The resulting alkoxide is then protonated, typically during an aqueous or acidic work-up, to yield the final alcohol product. ucalgary.ca

The reactivity of the aromatic aldehyde is influenced by the electronic properties of the substituents on the aromatic ring. The phenoxy group at the 3-position is an electron-donating group through resonance, which can increase the electron density on the aromatic ring. Conversely, the fluorine atom at the 4-position is an electron-withdrawing group due to its high electronegativity (inductive effect), but it can also donate electron density through resonance. numberanalytics.comlumenlearning.com The interplay of these electronic effects influences the electrophilicity of the carbonyl carbon and thus the rate of the nucleophilic attack by the hydride. Electron-withdrawing groups generally enhance the reactivity of the carbonyl group towards nucleophiles, while electron-donating groups can decrease it. numberanalytics.com The specific positioning of the fluoro and phenoxy groups on the benzene ring will therefore modulate the reaction kinetics and potentially the selectivity of the reduction.

Chemical Reactivity and Transformations of 4 Fluoro 3 Phenoxyphenyl Methanol

Reactions at the Primary Alcohol Moiety

The primary alcohol group is a versatile functional handle, susceptible to oxidation, conversion into esters and ethers, and nucleophilic substitution after activation.

Oxidation Pathways to Aldehydes and Carboxylic Acids

The primary alcohol of (4-Fluoro-3-phenoxyphenyl)methanol can be selectively oxidized to either the corresponding aldehyde, 4-fluoro-3-phenoxybenzaldehyde (B1330021), or further to the carboxylic acid, 4-fluoro-3-phenoxybenzoic acid. The outcome of the oxidation is largely dependent on the choice of oxidizing agent and the reaction conditions.

Mild oxidizing agents are typically employed for the selective conversion to the aldehyde. Common reagents for this transformation include pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), and Dess-Martin periodinane (DMP). These reagents are known to minimize over-oxidation to the carboxylic acid. The presence of both an electron-withdrawing fluorine atom and a phenoxy group, which can exhibit both electron-donating and -withdrawing properties, influences the reactivity of the benzylic proton, affecting the rate of oxidation. Generally, electron-withdrawing groups on the benzene (B151609) ring can decrease the rate of oxidation of benzylic alcohols rsc.orgresearchgate.netorientjchem.org.

For the formation of 4-fluoro-3-phenoxybenzoic acid, stronger oxidizing agents are required. Potassium permanganate (KMnO4), Jones reagent (CrO3 in sulfuric acid), and ruthenium tetroxide (RuO4) are capable of oxidizing the primary alcohol directly to the carboxylic acid. The reaction conditions for these oxidations are typically more vigorous than those used for aldehyde synthesis.

Table 1: Oxidation Reactions of this compound

| Product | Reagent(s) | Reaction Conditions |

|---|---|---|

| 4-Fluoro-3-phenoxybenzaldehyde | Pyridinium chlorochromate (PCC) | Dichloromethane, Room temperature |

| 4-Fluoro-3-phenoxybenzaldehyde | Dess-Martin periodinane (DMP) | Dichloromethane, Room temperature |

| 4-Fluoro-3-phenoxybenzoic acid | Potassium permanganate (KMnO4) | Basic solution, heat |

| 4-Fluoro-3-phenoxybenzoic acid | Jones Reagent (CrO3/H2SO4) | Acetone, 0°C to Room temperature |

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. This reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, or can be promoted by a coupling agent like dicyclohexylcarbodiimide (DCC). The rate of esterification can be influenced by the electronic nature of the substituents on the benzene ring nih.gov.

Etherification, the formation of an ether from the alcohol, can be achieved through several methods. The Williamson ether synthesis, which involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide, is a common approach. Alternatively, acid-catalyzed dehydration of the alcohol can lead to the formation of a symmetrical ether, bis(4-fluoro-3-phenoxyphenyl)methyl ether, although this method is less controlled. The presence of the fluorine atom can influence the acidity of the benzylic alcohol, which in turn affects the rate of these reactions wiserpub.comacs.org.

Nucleophilic Substitution Reactions

The hydroxyl group of an alcohol is a poor leaving group. Therefore, for nucleophilic substitution to occur at the benzylic carbon, the hydroxyl group must first be converted into a better leaving group. A common strategy is the conversion of the alcohol to a tosylate ester by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine . The resulting (4-fluoro-3-phenoxyphenyl)methyl tosylate is an excellent substrate for SN2 reactions.

Once the tosylate is formed, it can be readily displaced by a wide range of nucleophiles. For instance, reaction with sodium cyanide would yield the corresponding nitrile, while reaction with sodium azide would produce the benzyl (B1604629) azide. The presence of electron-withdrawing groups on the aromatic ring can sometimes facilitate the subsequent nucleophilic substitution of the tosylate nih.gov.

Table 2: Nucleophilic Substitution of Activated this compound

| Activated Intermediate | Nucleophile | Product |

|---|---|---|

| (4-Fluoro-3-phenoxyphenyl)methyl tosylate | CN- | (4-Fluoro-3-phenoxyphenyl)acetonitrile |

| (4-Fluoro-3-phenoxyphenyl)methyl tosylate | N3- | 1-(Azidomethyl)-4-fluoro-3-phenoxybenzene |

| (4-Fluoro-3-phenoxyphenyl)methyl tosylate | I- | 1-(Iodomethyl)-4-fluoro-3-phenoxybenzene |

Transformations Involving the Fluorinated Aromatic Ring

The reactivity of the aromatic ring is governed by the directing and activating/deactivating effects of the substituents: the fluorine atom, the phenoxy group, and the hydroxymethyl group.

Electrophilic Aromatic Substitution Patterns

In electrophilic aromatic substitution reactions, the incoming electrophile will be directed to a specific position on the benzene ring based on the nature of the existing substituents. The directing effects of the three substituents on the ring of this compound are as follows:

Fluorine (-F): Ortho, para-directing and deactivating.

Phenoxy (-OPh): Ortho, para-directing and activating.

Hydroxymethyl (-CH2OH): Meta-directing and deactivating.

The phenoxy group is a strong activating group and will have a dominant directing effect jove.comlibretexts.org. The fluorine atom, while deactivating, also directs ortho and para. The hydroxymethyl group is a weak deactivator and directs meta. The positions ortho and para to the strongly activating phenoxy group are positions 2 and 5. The positions ortho and para to the fluorine are positions 3 (occupied) and 6. The position meta to the hydroxymethyl group is position 3 (occupied) and 5.

Considering the combined effects, the most likely positions for electrophilic attack are ortho and para to the activating phenoxy group. The position ortho to the phenoxy group (position 2) is also ortho to the hydroxymethyl group, which is sterically accessible. The other position ortho to the phenoxy group (position 4) is occupied by fluorine. The position para to the phenoxy group (position 6) is a likely site for substitution. Therefore, electrophilic substitution is predicted to occur predominantly at the positions ortho and para to the phenoxy group, with the precise regioselectivity also being influenced by steric factors vanderbilt.edulibretexts.orgorganicchemistrytutor.com.

Nucleophilic Aromatic Substitution Considerations

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups (e.g., -NO2) positioned ortho or para to a good leaving group (like fluorine) to stabilize the intermediate Meisenheimer complex libretexts.org. In this compound, the fluorine atom is a potential leaving group. However, the ring is not sufficiently activated for facile nucleophilic aromatic substitution under standard conditions.

The substituents present (phenoxy and hydroxymethyl) are not strong electron-withdrawing groups. The phenoxy group is located meta to the fluorine, and the hydroxymethyl group is para. While the hydroxymethyl group is weakly deactivating, it does not provide the necessary stabilization for the anionic intermediate required for an SNAr reaction to proceed readily. Therefore, displacement of the fluorine atom by a nucleophile would require harsh reaction conditions, such as high temperatures and a very strong nucleophile. Under typical SNAr conditions, this compound is expected to be relatively unreactive towards nucleophilic aromatic substitution ebyu.edu.trnih.govyoutube.comnih.gov.

C-F Bond Activation Studies

Direct studies on the C-F bond activation of this compound are not extensively reported in the current body of scientific literature. The carbon-fluorine bond is the strongest single bond in organic chemistry, and its activation typically requires specific and often harsh reaction conditions, such as the use of strong Lewis acids, transition metal catalysts, or photoredox catalysis.

In the context of the metabolism of related compounds, defluorination has been observed. For example, in the biodegradation pathway of β-cyfluthrin, of which this compound is a metabolite, the release of fluoride ions is proposed to occur during the conversion of 4-fluorobenzene-1,3-diol to hydroxyquinol. This biological defluorination is suggested to be catalyzed by cytochrome P450 enzymes mdpi.com. While this is an enzymatic process and not a direct chemical activation of the C-F bond in this compound itself, it highlights the potential for this bond to be cleaved under specific catalytic conditions.

General strategies for C-F bond activation in fluoroaromatics often involve transition metal-catalyzed processes, such as cross-coupling reactions, or metal-free approaches utilizing strong bases or main group reagents. These methods, however, have not been specifically applied to this compound in the reviewed literature.

Table 1: General Approaches to Aromatic C-F Bond Activation

| Activation Method | Reagents/Catalysts | Description |

| Transition Metal Catalysis | Ni, Pd, Cu, Rh, Ir complexes | Cross-coupling reactions (e.g., Suzuki, Sonogashira), hydrodefluorination, and borylation. |

| Lewis Acid Catalysis | Strong Lewis acids (e.g., AlCl₃, B(C₆F₅)₃) | Abstraction of the fluoride anion to generate a cationic intermediate. |

| Photoredox Catalysis | Organic dyes or metal complexes | Single-electron transfer to the fluoroaromatic substrate to form a radical anion, which can then eliminate fluoride. |

| Main Group Reagents | Grignard reagents, organolithium compounds, silyl reagents | Nucleophilic aromatic substitution or metal-halogen exchange. |

Reactivity of the Diphenyl Ether Linkage

The diphenyl ether linkage is a relatively stable moiety, but it can be cleaved under certain reductive, oxidative, or enzymatic conditions.

Specific chemical cleavage of the aryl ether bond in this compound has not been detailed in the available research. However, studies on analogous structures provide insight into potential reaction pathways. For instance, the biodegradation of 4-fluoro-3-phenoxybenzoic acid, a downstream metabolite of β-cyfluthrin, involves the hydrolysis of the diphenyl ether to yield hydroquinone and 4-fluoro-3-hydroxybenzoic acid mdpi.com. This enzymatic hydrolysis demonstrates the susceptibility of the ether bond to cleavage.

In synthetic chemistry, the cleavage of diaryl ethers typically requires harsh conditions, such as treatment with strong acids (e.g., HBr, HI), strong bases, or reducing agents like sodium in liquid ammonia. More recently, transition metal-catalyzed methods have been developed for the reductive cleavage of the C-O bond in diaryl ethers.

Table 2: Potential Methods for Diphenyl Ether Cleavage

| Reaction Type | Reagents/Conditions | Potential Products from this compound |

| Acid-catalyzed cleavage | HBr, HI, heat | (4-Fluoro-3-hydroxyphenyl)methanol and Phenol (B47542) |

| Reductive cleavage | Na/NH₃, Ni or Pd catalysts with H₂ | (4-Fluorophenyl)methanol and Phenol |

| Oxidative cleavage | Not commonly applied to simple diphenyl ethers | Complex mixture of oxidized products |

| Enzymatic cleavage | Hydrolases (e.g., from microbial sources) | (4-Fluoro-3-hydroxyphenyl)methanol and Phenol |

The phenoxy group in this compound is an electron-donating substituent, which can direct electrophilic aromatic substitution on the terminal phenyl ring.

In the metabolic pathway of β-cyfluthrin, the related compound 4-fluoro-3-phenoxybenzoic acid is transformed into 4-fluoro-3-(4-hydroxyphenoxy)benzoic acid through hydroxylation, likely at the para position of the phenoxy ring mdpi.com. This enzymatic hydroxylation suggests that the phenoxy moiety is susceptible to electrophilic attack.

Chemically, the phenoxy group can be functionalized through various electrophilic aromatic substitution reactions. The ortho and para positions of the terminal phenyl ring are activated towards electrophiles.

Table 3: Potential Electrophilic Aromatic Substitution Reactions on the Phenoxy Moiety

| Reaction | Reagent | Potential Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | (4-Fluoro-3-(4-nitrophenoxy)phenyl)methanol |

| Halogenation | Br₂/FeBr₃ | (3-(4-Bromophenoxy)-4-fluorophenyl)methanol |

| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | (4-Fluoro-3-(4-acetylphenoxy)phenyl)methanol |

| Sulfonation | SO₃/H₂SO₄ | 4-((2-Fluoro-5-(hydroxymethyl)phenoxy)benzenesulfonic acid |

It is important to note that the specific reaction conditions would need to be optimized to achieve selective functionalization of the phenoxy ring without affecting other functional groups in the molecule, such as the benzylic alcohol or the C-F bond.

Structural Elucidation and Advanced Spectroscopic Characterization of 4 Fluoro 3 Phenoxyphenyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR can reveal the connectivity of atoms and the three-dimensional structure of molecules.

Proton (¹H) NMR Spectral Analysis

Proton NMR (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. The ¹H NMR spectrum of (4-Fluoro-3-phenoxyphenyl)methanol, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), would be expected to show distinct signals for each type of proton in the molecule. rsc.orgsigmaaldrich.comcarlroth.com The aromatic protons on the two phenyl rings will appear in the downfield region, typically between δ 6.8 and 7.4 ppm. rsc.org The chemical shifts and coupling patterns of these protons are influenced by the substituents on the rings, namely the fluorine atom, the phenoxy group, and the hydroxymethyl group.

The benzylic protons of the -CH₂OH group are expected to appear as a singlet or a doublet, depending on the coupling with the adjacent hydroxyl proton, usually in the range of δ 4.5-4.8 ppm. The hydroxyl proton itself often appears as a broad singlet, and its chemical shift can vary depending on concentration, temperature, and solvent.

Table 1: Predicted ¹H NMR Data for this compound This table is generated based on typical chemical shift values and predicted splitting patterns. Actual experimental data may vary slightly.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic Protons | 6.8 - 7.4 | Multiplet (m) | N/A |

| -CH ₂OH | ~4.7 | Doublet (d) | ~6 Hz |

| -CH₂OH | Variable | Broad Singlet (br s) | N/A |

Carbon-¹³C NMR Spectral Analysis

Carbon-¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The aromatic carbons will resonate in the downfield region, typically between δ 110 and 160 ppm. rsc.orgresearchgate.net The carbon atom attached to the fluorine will show a characteristic large coupling constant (¹JC-F). The chemical shifts of the other aromatic carbons will be influenced by the positions of the substituents. The benzylic carbon of the -CH₂OH group is expected to appear around δ 60-65 ppm.

Table 2: Predicted ¹³C NMR Data for this compound This table is generated based on typical chemical shift values. Actual experimental data may vary slightly.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic Carbons | 110 - 160 |

| Benzylic Carbon (-C H₂OH) | 60 - 65 |

Fluorine-¹⁹F NMR Chemical Shifts and Coupling Patterns

Fluorine-¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope. huji.ac.il The ¹⁹F NMR spectrum of this compound is expected to show a single resonance for the fluorine atom. The chemical shift of this signal is influenced by the electronic environment of the fluorine atom. icpms.cznih.gov For an aromatic fluorine, the chemical shift typically appears in the range of -100 to -140 ppm relative to a standard like CFCl₃. ucsb.eduslideshare.net

The fluorine signal will likely appear as a multiplet due to coupling with neighboring protons on the aromatic ring (³JF-H and ⁴JF-H). icpms.cz The magnitude of these coupling constants provides valuable structural information.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of the molecular ion. This high precision allows for the determination of the exact molecular formula of a compound. For this compound (C₁₃H₁₁FO₂), HRMS would be used to confirm its elemental composition by comparing the experimentally measured exact mass with the theoretically calculated mass. The calculated exact mass for C₁₃H₁₁FO₂ is 218.0743 g/mol .

Fragmentation Pattern Analysis

In a mass spectrometer, molecules are ionized and then fragmented. The pattern of these fragments provides a "fingerprint" of the molecule and can be used to deduce its structure. The fragmentation of this compound would likely proceed through several key pathways. miamioh.edulibretexts.orgresearchgate.net

Common fragmentation patterns for benzyl (B1604629) alcohols include the loss of a hydroxyl radical (·OH) or a water molecule (H₂O). libretexts.org Alpha-cleavage, the breaking of the bond between the aromatic ring and the hydroxymethyl group, would lead to the formation of a stable benzylic cation. miamioh.edu Cleavage of the ether linkage is another probable fragmentation pathway. The presence of the fluorine atom would also influence the fragmentation, potentially leading to characteristic fluorine-containing fragment ions. The analysis of these fragments helps to piece together the structure of the original molecule. wvu.edu

Table 3: Predicted Key Mass Spectrometry Fragments for this compound This table is generated based on common fragmentation patterns. Actual observed fragments may vary depending on the ionization technique used.

| Fragment Ion (m/z) | Possible Structure/Loss |

|---|---|

| 218 | [M]⁺ (Molecular Ion) |

| 201 | [M - OH]⁺ |

| 200 | [M - H₂O]⁺ |

| 187 | [M - CH₂OH]⁺ |

| 125 | [C₇H₄FO]⁺ |

| 93 | [C₆H₅O]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

The most prominent feature in the IR spectrum of an alcohol is the O-H stretching vibration, which typically appears as a broad band in the region of 3200-3600 cm⁻¹. The broadening of this peak is due to hydrogen bonding. The C-O stretching vibration of the primary alcohol is expected to be observed in the range of 1000-1050 cm⁻¹.

The aromatic nature of the compound gives rise to several characteristic bands. The C-H stretching vibrations of the aromatic rings are anticipated to appear above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ region. The C=C stretching vibrations within the phenyl rings will produce a set of medium to weak absorption bands in the 1450-1600 cm⁻¹ range. The substitution pattern on the benzene (B151609) rings influences the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region, which can be complex.

The presence of the ether linkage (C-O-C) is characterized by its asymmetric stretching vibration, which is typically strong and found in the 1200-1275 cm⁻¹ region for aryl ethers. The symmetric stretch is often weaker and appears at a lower frequency.

Finally, the carbon-fluorine (C-F) bond will exhibit a strong absorption band in the fingerprint region of the spectrum, typically between 1000 and 1400 cm⁻¹. The exact position of this band can be influenced by the surrounding molecular structure.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3500 - 3200 (broad) | O-H | Stretching |

| 3100 - 3010 | Aromatic C-H | Stretching |

| 2925 - 2850 | Aliphatic C-H | Stretching |

| 1600 - 1450 | Aromatic C=C | Stretching |

| 1275 - 1200 | Aryl C-O (ether) | Asymmetric Stretching |

| 1400 - 1000 | C-F | Stretching |

| 1050 - 1000 | Primary C-O (alcohol) | Stretching |

It is important to note that the actual experimental values may vary slightly depending on the sample preparation and the specific instrument used.

X-ray Crystallography for Solid-State Structural Determination

As of the current literature survey, a specific single-crystal X-ray diffraction study for this compound has not been reported. However, the crystal structure of a related, more complex molecule, 6-(4-Chlorophenyl)-4-(4-fluoro-3-phenoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carbonitrile, has been determined. nih.gov The structural parameters of the (4-fluoro-3-phenoxyphenyl) moiety within this larger molecule can provide valuable insights into the expected bond lengths and angles for this compound.

In the reported structure, the C-F bond length is within the typical range for aromatic fluorides. The C-O bond lengths of the phenoxy group and the C-C bond lengths of the aromatic rings are also consistent with standard values for such functionalities. The dihedral angle between the two aromatic rings of the phenoxy group is a key conformational parameter. In the absence of direct experimental data for this compound, computational modeling could be employed to predict the most stable conformation and the likely crystal packing arrangement. Such studies would be crucial for understanding the solid-state properties of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. This technique is particularly useful for characterizing compounds with chromophores, such as aromatic rings and other conjugated systems.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of its two aromatic rings. Benzene and its simple derivatives typically exhibit two main absorption bands in the UV region: a strong primary band (E2-band) around 200-210 nm and a weaker secondary band (B-band) with fine structure around 250-270 nm.

In this compound, the presence of the phenoxy, fluoro, and hydroxymethyl substituents will influence the position and intensity of these absorption bands. The phenoxy group, acting as an auxochrome, is expected to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the primary and secondary bands of the benzene ring to which it is attached. The fluorine atom and the hydroxymethyl group are also expected to contribute to these shifts, although their effects are generally less pronounced than that of the phenoxy group.

Table 2: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound

| Predicted λmax (nm) | Electronic Transition | Chromophore |

| ~ 200-220 | π → π | Phenyl rings |

| ~ 250-280 | π → π | Phenyl rings |

Further experimental work is required to determine the precise absorption maxima and molar absorptivity values for this compound.

Role of 4 Fluoro 3 Phenoxyphenyl Methanol in Biotransformation and Biodegradation Pathways

Identification as a Metabolite in Environmental Degradation Processes

(4-Fluoro-3-phenoxyphenyl)methanol has been identified as a significant metabolite in the environmental degradation of pyrethroid insecticides, particularly cyfluthrin (B156107) and flumethrin (B136387). acs.orgpublications.gc.ca The breakdown of these complex insecticides often involves the cleavage of the ester bond, leading to the formation of this compound and a corresponding acid. acs.orgpublications.gc.cafao.org

For instance, in the biodegradation of β-cyfluthrin by bacterial consortia, this compound is one of the initial metabolites produced. acs.org Similarly, studies on the metabolism of flumethrin in rats have shown that it is hydrolyzed to form this compound and flumethrin acid. publications.gc.cafao.orgfao.org The detection of this alcohol derivative serves as a clear indicator that the parent pyrethroid is undergoing degradation in the environment.

Enzymatic Biotransformations Leading to or from this compound

The formation and further breakdown of this compound are primarily driven by specific enzymatic reactions. Two key classes of enzymes, cytochrome P450 monooxygenases and esterases, play crucial roles in these biotransformation pathways. acs.orgnih.gov

Cytochrome P450 Enzyme Involvement

Cytochrome P450 (CYP) enzymes are a diverse family of proteins that are central to the metabolism of a wide range of foreign compounds, including pesticides. acs.orgnih.gov In the context of pyrethroid degradation, CYP enzymes are involved in oxidative processes. nih.govresearchgate.net Functional gene prediction and metabolite analysis in studies of β-cyfluthrin degradation by bacterial consortia have pointed to the importance of xenobiotic biodegradation and metabolism, with a specific emphasis on benzoate (B1203000) degradation and metabolism by cytochrome P450, as a major pathway for breaking down the pyrethroid. acs.orgnih.govresearchgate.net These enzymes can hydroxylate the aromatic rings of the parent pyrethroid or its metabolites, facilitating further degradation. For example, in the metabolism of flumethrin, the benzoic acid component derived from this compound can be oxidized to 4-fluoro-3-(4-hydroxyphenoxy)benzoic acid, a reaction likely catalyzed by CYP enzymes. fao.orgfao.org

Esterase-Mediated Hydrolysis Reactions

Esterases are powerful enzymes that catalyze the hydrolysis of ester bonds, a critical first step in the detoxification of many pyrethroid insecticides. nih.govflemingcollege.ca The cleavage of the ester linkage in pyrethroids like cyfluthrin and flumethrin by carboxylesterases directly yields this compound and the corresponding carboxylic acid. acs.orgnih.govresearchgate.net This hydrolysis is a key detoxification mechanism in a wide variety of organisms, from bacteria to mammals. nih.govnih.govinchem.org The efficiency of this enzymatic hydrolysis can vary significantly between different species and even between different esterase isozymes within the same organism. nih.govmsstate.edu

Mechanistic Studies of Biodegradation Routes

Understanding the step-by-step process of how this compound is broken down is crucial for assessing the environmental fate of pyrethroid insecticides. Mechanistic studies have shed light on these pathways through the identification of intermediate compounds and by examining the degradation capabilities of specific microbial strains.

Pathway Elucidation through Intermediate Identification

By identifying the various chemical intermediates formed during the degradation process, scientists can piece together the metabolic pathway. In the case of β-cyfluthrin degradation, the initial cleavage of the ester bond produces this compound. acs.org Subsequent steps can involve the oxidation of the alcohol group to an aldehyde (4-fluoro-3-phenoxybenzaldehyde) and then to a carboxylic acid (4-fluoro-3-phenoxybenzoic acid). fao.orgfao.org Further degradation of this benzoic acid derivative can occur through diaryl cleavage, breaking the ether bond and resulting in simpler, less toxic compounds. acs.org The transient nature of some of these intermediates, such as the cyanohydrin and aldehyde forms, can make their detection challenging. fao.orgfao.org

Microbial Strain-Specific Degradation Profiles

Different microorganisms exhibit varying efficiencies and pathways for degrading pyrethroids and their metabolites. For example, a bacterial consortium has been shown to effectively degrade β-cyfluthrin, with different bacterial genera playing roles at various stages of the degradation process. acs.orgacs.org Genera such as Enterobacter are involved in the initial stages of degradation, while others like Microbacterium, Ochrobactrum, and Pseudomonas contribute to the breakdown of intermediate metabolites. acs.orgacs.org Studies with specific bacterial strains, such as Photobacterium ganghwense isolated from a coral reef ecosystem, have demonstrated a high capacity for degrading cyfluthrin, utilizing it as a carbon source. cmfri.org.in The synergistic action of diverse microbial communities is often more effective in achieving complete degradation of toxic compounds compared to a single strain. acs.org

| Research Finding | Organism/System | Parent Compound | Key Metabolite(s) Identified | Enzymatic Activity Implicated | Reference |

| Effective degradation of β-cyfluthrin | Bacterial Consortium | β-cyfluthrin | This compound, 4-fluoro-3-phenoxybenzoic acid | Carboxylesterase, Cytochrome P450 | acs.org |

| Hydrolysis of flumethrin | Rat (in vivo) | Flumethrin | This compound, Flumethrin acid | Esterases | publications.gc.cafao.org |

| High degradation efficiency of cyfluthrin | Photobacterium ganghwense | Cyfluthrin | Not specified | Not specified | cmfri.org.in |

| Synergistic degradation of β-cyfluthrin | Bacterial Consortium | β-cyfluthrin | Intermediate metabolites | Not specified | acs.org |

| Hydrolysis of pyrethroids | Human and Rat Tissues | trans-permethrin, deltamethrin, etc. | 3-phenoxybenzyl alcohol | Carboxylesterases | nih.gov |

Environmental Fate and Persistence Studies (focused on chemical transformations)

The environmental fate of this compound is intrinsically linked to the degradation of more complex parent compounds, primarily synthetic pyrethroid insecticides. While dedicated studies focusing solely on the chemical transformations of this compound are not extensively available in public literature, its role as a key intermediate metabolite provides significant insight into its environmental behavior and persistence.

Research into the biodegradation of the fluorinated pyrethroid β-cyfluthrin has identified this compound as an early-stage degradation product. mdpi.comnih.gov In studies involving the soil bacterium Bacillus sp. MFK14, this compound, designated as metabolite M10, is formed through the initial hydrolysis of the ester bond of β-cyfluthrin. mdpi.comnih.gov This primary transformation step is facilitated by esterase enzymes. mdpi.comnih.gov

Following its formation, this compound is subject to further biodegradation. The same bacterial studies indicate that cytochrome P450 (CYP) enzymes play a crucial role in the subsequent degradation of this metabolite. mdpi.comnih.gov Inhibition of these enzymes leads to the accumulation of this compound, signifying their importance in its environmental breakdown. mdpi.comnih.gov

The proposed biodegradation pathway suggests that this compound is likely oxidized to its corresponding aldehyde, 4-fluoro-3-phenoxybenzaldehyde (B1330021), and subsequently to 4-fluoro-3-phenoxybenzoic acid (M12). mdpi.comnih.gov This acid metabolite can then undergo further transformation, including hydroxylation of the phenoxy ring to form 4-fluoro-3-(4-hydroxyphenoxy)benzoic acid (M13), followed by cleavage of the ether bond. nih.gov This sequence of reactions ultimately leads to the breakdown of the molecule into simpler, less persistent substances. mdpi.comnih.gov

In addition to microbial degradation, this compound has also been identified as a metabolite of β-cyfluthrin in plants, indicating that similar transformation pathways may occur in terrestrial ecosystems. herts.ac.ukherts.ac.uk

Research Findings on the Role of this compound in Biodegradation

Table 1: Position of this compound in the Biodegradation Pathway of β-cyfluthrin by Bacillus sp. MFK14

| Parent Compound | Key Metabolite | Metabolite Designation | Formation Step | Subsequent Transformation | Reference |

| β-cyfluthrin | This compound | M10 | Ester bond hydrolysis | Oxidation to 4-fluoro-3-phenoxybenzoic acid (M12) | mdpi.comnih.gov |

Table 2: Enzymes Involved in the Transformation of β-cyfluthrin and its Metabolites

| Transformation Step | Enzyme(s) Implicated | Role | Evidence | Reference |

| β-cyfluthrin → this compound | Esterases | Cleavage of the ester bond | Formation of early-stage metabolites despite CYP inhibition | mdpi.comnih.gov |

| This compound → Further degradation products | Cytochrome P450 (CYP) | Oxidation and further breakdown | Accumulation of the metabolite upon CYP inhibition | mdpi.comnih.gov |

Computational Chemistry and Theoretical Investigations of 4 Fluoro 3 Phenoxyphenyl Methanol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic behavior of molecules. scholarsresearchlibrary.comresearchgate.net For (4-Fluoro-3-phenoxyphenyl)methanol, these calculations provide a foundational understanding of its stability, reactivity, and the nature of its chemical bonds.

HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic properties and reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. karazin.uasemanticscholar.org A smaller gap suggests a more reactive molecule.

In the case of this compound, the phenoxy group and the fluorine atom, being electron-withdrawing, are expected to influence the energy levels of these frontier orbitals. The lone pairs on the oxygen and fluorine atoms will likely contribute significantly to the HOMO, while the LUMO is expected to be distributed over the aromatic rings.

Table 1: Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 5.62 |

Note: These values are representative and would be calculated using a specific level of theory, such as B3LYP/6-311G(d,p), as seen in studies of similar compounds. scholarsresearchlibrary.comresearchgate.net The magnitude of the HOMO-LUMO gap indicates that this compound is a relatively stable molecule, but the distribution of these orbitals will dictate its reactivity towards electrophiles and nucleophiles. The calculated HOMO and LUMO energies are crucial in predicting the charge transfer that can occur within the molecule. researchgate.net

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.gov The MEP map illustrates regions of positive and negative electrostatic potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively.

For this compound, the MEP map would be expected to show negative potential (typically colored red) around the electronegative oxygen and fluorine atoms, indicating these as likely sites for electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), making it a potential site for nucleophilic interaction. The aromatic rings will show a more complex potential distribution due to the interplay of the substituents.

Molecular Dynamics Simulations for Conformational Analysis

The flexibility of the ether linkage and the rotational freedom of the hydroxymethyl group in this compound mean that it can adopt various conformations. Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of such flexible molecules. nih.govresearchgate.net By simulating the atomic motions over time, MD can identify the most stable, low-energy conformations and the energy barriers between them.

Reaction Mechanism Modeling for Synthetic and Biodegradation Processes

Computational modeling can be used to investigate the mechanisms of chemical reactions, providing insights into transition states and reaction pathways. For this compound, this could involve modeling its synthesis, for example, the reduction of the corresponding aldehyde, or its potential biodegradation pathways.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of a reaction can be constructed. This allows for the determination of the rate-limiting step and provides a theoretical basis for optimizing reaction conditions. For biodegradation, modeling could help identify the initial steps of metabolic breakdown, such as oxidation of the alcohol or hydroxylation of the aromatic rings.

Spectroscopic Property Prediction and Validation

Quantum chemical calculations can predict various spectroscopic properties, including vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. nih.gov These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

For this compound, DFT calculations can provide a set of vibrational frequencies and their corresponding intensities, which can be compared with an experimental IR or Raman spectrum. Similarly, theoretical calculations of NMR chemical shifts for the ¹H, ¹³C, and ¹⁹F nuclei can aid in the assignment of signals in the experimental NMR spectra. Discrepancies between theoretical and experimental spectra can often be resolved by considering the effects of the solvent or by refining the computational model.

Structure-Reactivity Relationship Studies

By systematically modifying the structure of this compound in silico and calculating the resulting changes in electronic properties and reactivity descriptors, a structure-reactivity relationship (SRR) can be established. For instance, the position of the fluorine atom or the nature of the substituent on the second phenyl ring could be varied to see the effect on the HOMO-LUMO gap or the electrostatic potential.

These studies are fundamental in rational drug design and in understanding the chemical behavior of a class of compounds. For example, understanding how substitutions affect the molecule's ability to interact with a biological target can guide the synthesis of more potent analogues. The antioxidant activity of phenolic compounds, for instance, is known to be highly dependent on their structure. karazin.ua

Advanced Applications of 4 Fluoro 3 Phenoxyphenyl Methanol As a Chemical Building Block

Role in Multi-Step Organic Synthesis

In the landscape of multi-step organic synthesis, (4-Fluoro-3-phenoxyphenyl)methanol serves as a pivotal precursor for introducing the 4-fluoro-3-phenoxybenzyl moiety into a larger molecular framework. This structural unit is integral to the efficacy of several commercial products. The synthesis of the alcohol itself is a well-documented process, typically achieved through the reduction of its corresponding aldehyde, 4-fluoro-3-phenoxybenzaldehyde (B1330021).

This reduction is a common and efficient transformation, often employing standard reducing agents. The choice of reagent can be tailored to the specific scale and requirements of the synthesis.

Table 1: Common Synthesis Methods for this compound

| Reagent | Solvent | Description | Reference |

| Sodium borohydride (B1222165) (NaBH₄) | Ethanol (B145695) | A mild and selective reagent used to reduce the aldehyde to the primary alcohol under standard temperature and pressure conditions. prepchem.com | |

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether | A powerful reducing agent capable of converting the aldehyde to the alcohol with high yield. The reaction requires careful handling due to the reagent's reactivity. |

Once synthesized, the alcohol becomes the reactive handle for subsequent chemical modifications, acting as the starting point for creating more complex derivatives. Its primary role is to function as the alcohol component in the formation of esters or as a precursor to benzyl (B1604629) halides for nucleophilic substitution reactions.

Derivatization Strategies for Complex Molecule Generation

The utility of this compound as a building block is defined by the reactivity of its primary alcohol functional group (-CH₂OH). Chemists have employed several key derivatization strategies to leverage this reactivity for the assembly of complex molecules.

Esterification: The most significant derivatization pathway for this alcohol is esterification. It is widely used in the synthesis of synthetic pyrethroids, a major class of insecticides. In these syntheses, the alcohol is reacted with a carboxylic acid, typically a substituted cyclopropanecarboxylic acid or a related structure, often in the presence of a coupling agent or after conversion of the acid to a more reactive acyl halide. This reaction forms the critical ester linkage that characterizes pyrethroid insecticides. The resulting molecules combine the neurotoxic properties of the acid moiety with the metabolic stability and lipophilicity conferred by the 4-fluoro-3-phenoxybenzyl group.

Halogenation: The hydroxyl group of the alcohol can be readily converted into a good leaving group, such as a halide (e.g., bromide or chloride). This is typically achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). The resulting (4-fluoro-3-phenoxy)benzyl halide is a highly reactive intermediate, primed for nucleophilic substitution reactions. This allows for the formation of new carbon-carbon, carbon-oxygen, or carbon-nitrogen bonds, significantly expanding the range of accessible derivatives. Patent literature indicates that 4-fluoro-3-phenoxy-benzylbromide is a key intermediate for certain pesticidally active pyrethroids. google.com

Oxidation: The alcohol can be oxidized to different degrees to yield other valuable intermediates. Partial oxidation leads back to 4-fluoro-3-phenoxybenzaldehyde, which can be used in reactions where an aldehyde is required, such as the Wittig reaction or the formation of cyanohydrins. More vigorous oxidation yields 4-fluoro-3-phenoxybenzoic acid. This carboxylic acid is not only a synthetic intermediate in its own right but is also a known metabolite of pyrethroid insecticides containing the 4-fluoro-3-phenoxybenzyl group, highlighting its relevance in toxicological and environmental studies. nih.gov

Utilization in Patent Literature as a Synthetic Intermediate

The chemical literature, particularly patents, provides clear evidence of this compound's importance as a high-value intermediate in the development of commercial agrochemicals. Its structure is a key component in several patented insecticidal compounds.

Pyrethroid Insecticides: The 4-fluoro-3-phenoxybenzyl alcohol moiety is a central feature of the synthetic pyrethroid insecticide flucythrinate. flvc.org Pyrethroids function as potent neurotoxins in insects by prolonging the opening of sodium channels in nerve membranes. Flucythrinate is a Type II pyrethroid, a classification characterized by the presence of an α-cyano group on the benzyl alcohol carbon. In the synthesis of such compounds, 4-fluoro-3-phenoxybenzaldehyde (the precursor to the alcohol) is first converted to a cyanohydrin, which is then esterified with the appropriate acid chloride to yield the final insecticide. Therefore, this compound and its direct precursor aldehyde are indispensable for constructing the alcohol portion of these molecules. flvc.org

Organosilicon Insecticides: The versatility of the 4-fluoro-3-phenoxyphenyl scaffold is further demonstrated by its incorporation into non-ester insecticides. A notable example is Silafluofen, an organosilicon insecticide. unisalento.it The chemical structure of Silafluofen features a 3-(4-fluoro-3-phenoxyphenyl)propyl group attached to a central silicon atom. This illustrates that the core building block can be integrated into diverse molecular architectures beyond the classical pyrethroid template, showcasing its broad utility in the search for novel active ingredients in crop protection.

Table 2: Examples of Patented Agrochemicals Derived from the this compound Scaffold

| Compound Name | Class of Insecticide | Role of the (4-Fluoro-3-phenoxyphenyl) Moiety | Reference |

| Flucythrinate | Synthetic Pyrethroid (Type II) | Forms the core of the alcohol portion of the ester, specifically as cyano(4-fluoro-3-phenoxyphenyl)methyl. | flvc.org |

| Silafluofen | Organosilicon | Incorporated as a 3-(4-fluoro-3-phenoxyphenyl)propyl group, demonstrating use in non-ester structures. | unisalento.it |

The consistent use of this compound and its immediate precursors in the patent literature underscores its established value as a building block for creating commercially significant and structurally complex molecules.

Future Research Directions and Unexplored Chemical Space for 4 Fluoro 3 Phenoxyphenyl Methanol

The chemical compound (4-Fluoro-3-phenoxyphenyl)methanol stands as a significant intermediate, particularly in the synthesis of pyrethroid insecticides. While its primary synthesis and basic applications are established, a vast expanse of its chemical potential remains to be explored. Future research is poised to move beyond current methodologies, venturing into more sustainable, efficient, and innovative chemical territories. The following sections outline key areas for future investigation, focusing on novel synthesis, unexplored reactions, biotransformation, computational design, and advanced manufacturing platforms.

Q & A

Q. What are the common synthetic routes for (4-fluoro-3-phenoxyphenyl)methanol?

A multi-step synthesis typically involves nucleophilic substitution and reduction reactions. For example, starting from 4-fluoro-3-phenoxyphenyl precursors, the methanol group can be introduced via Grignard reactions or borohydride reduction of a corresponding aldehyde intermediate. Careful control of reaction conditions (e.g., inert atmosphere, temperature) is critical to avoid oxidation or side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR are used to confirm the presence of the fluorophenyl, phenoxy, and methanol groups. The fluorine atom induces distinct splitting patterns in H NMR due to H-F coupling .

- IR Spectroscopy : Stretching vibrations for O-H (3200–3600 cm), C-F (1100–1250 cm), and aromatic C=C (1450–1600 cm) provide structural confirmation .

Q. How is X-ray crystallography applied to resolve the crystal structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation or diffusion methods. The SHELX suite (e.g., SHELXL for refinement) is used to model atomic positions, with Mercury (CCDC) for visualizing packing diagrams. Disorder in solvent molecules or flexible groups is addressed using partial occupancy refinement .

Advanced Research Questions

Q. How do weak intermolecular interactions influence the crystal packing of this compound?

Fluorine participates in C-H···F, C-F···π, and lp···π interactions, which stabilize the lattice despite its weak nature (2–4 kJ/mol). Quantitative analysis via PIXEL calculations partitions interaction energies into Coulombic, polarization, dispersion, and repulsion components. Hirshfeld surface analysis further maps contributions of H-bonding (O-H···O/S) and van der Waals contacts .

Q. What computational methods are used to validate experimental structural data?

- DFT Optimization : Geometries are optimized at B3LYP/6-311G** level, comparing torsion angles and bond lengths with SCXRD data to assess solid-state vs. gas-phase conformations.

- Interaction Energy Calculations : PIXEL and SAPT (Symmetry-Adapted Perturbation Theory) quantify intermolecular forces, revealing dominant dispersion contributions in hydrophobic regions .

Q. How can synthetic yields be improved while minimizing side products?

- Reaction Optimization : Use of phase-transfer catalysts (e.g., TBAB) enhances nucleophilic substitution efficiency.

- Purification Strategies : Column chromatography with gradient elution (hexane/ethyl acetate) separates byproducts. Recrystallization from ethanol-DMF mixtures improves purity .

Q. What challenges arise in interpreting NMR spectra of fluorinated analogs?

- F NMR Complexity : Fluorine's high electronegativity causes significant chemical shift dispersion (δ −110 to −160 ppm for aromatic F).

- Coupling Artifacts : H-F scalar coupling (e.g., ) complicates splitting patterns. Decoupling techniques or 2D F-H HMBC resolve ambiguities .

Key Notes

- Methodological Focus : Emphasis on synthesis, characterization, and computational validation.

- Advanced Topics : Quantitative interaction analysis and spectral challenges reflect cutting-edge research needs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.